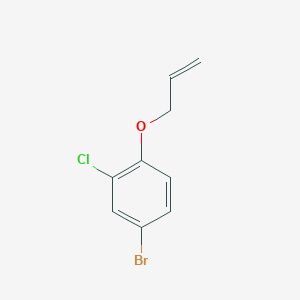
1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione
Vue d'ensemble
Description
1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione, also known as dimethyl isocyanurate, is a heterocyclic compound with the molecular formula C5H8N2O3. It is a derivative of isocyanuric acid, where two hydrogen atoms are replaced by methyl groups. This compound is known for its stability and versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with methylamine. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain a high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce lower oxidation states or fully reduced forms.
Applications De Recherche Scientifique
1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-1,3,5-triazinane-2,4,6-trione involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the methyl groups and the triazine ring structure, which can stabilize reaction intermediates and transition states.
Comparaison Avec Des Composés Similaires
1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione can be compared with other similar compounds, such as:
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: This compound is used as a crosslinking agent in polymer synthesis and has different reactivity due to the presence of allyl groups.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: Known for its electronic structure and optical properties, this compound has sulfur atoms replacing oxygen atoms, leading to different chemical behavior.
1,3,5-Triallylisocyanurate: Used in similar applications as 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione, but with different substituents affecting its reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it suitable for a variety of applications in research and industry.
Propriétés
IUPAC Name |
1,3-dimethyl-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-7-3(9)6-4(10)8(2)5(7)11/h1-2H3,(H,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPRELTZPXBZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10986442 | |
| Record name | 6-Hydroxy-1,3-dimethyl-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10986442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6726-48-3 | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006726483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-1,3-dimethyl-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10986442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,3-dimethyl-1,3,5-triazinane-2,4,6-trione formed in this reaction?
A: The research indicates that this compound (5) is formed as a byproduct during the reaction through a trimerization reaction. While the exact mechanism isn't detailed, the researchers suggest that methyl isocyanate (MIC), isocyanic acid, and N-methylenemethylamine are involved in the process [].
Q2: Are there other ways to synthesize this compound?
A: The provided article focuses on a specific reaction pathway and does not discuss alternative synthesis methods for this compound []. Further research would be needed to explore other potential synthesis routes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)
![3-[(2,4-Dichlorophenyl)methylidene]chromen-4-one](/img/structure/B1335789.png)




![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)
![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)


![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)

